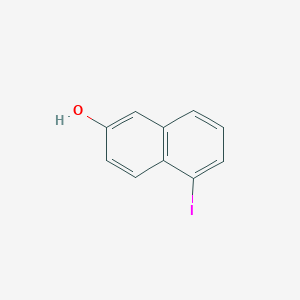

5-Iodonaphthalen-2-ol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodonaphthalen-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IO/c11-10-3-1-2-7-6-8(12)4-5-9(7)10/h1-6,12H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CVEDCNVEFNTPDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CC(=C2)O)C(=C1)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00595527 | |

| Record name | 5-Iodonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

128542-54-1 | |

| Record name | 5-Iodo-2-naphthalenol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=128542-54-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Iodonaphthalen-2-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00595527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-iodonaphthalen-2-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 5 Iodonaphthalen 2 Ol and Its Derivatives

Direct Iodination Strategies on Naphthalene (B1677914) Scaffolds

The direct introduction of an iodine atom onto a pre-existing naphthalene ring system is a primary strategy for the synthesis of iodonaphthalenes. This can be broadly categorized into electrophilic aromatic iodination and transition metal-catalyzed methods.

Electrophilic Aromatic Iodination Protocols

Electrophilic aromatic substitution (SEAr) is a foundational method for the halogenation of aromatic rings. In the case of naphthalene, the electron-rich nature of the bicyclic system facilitates this reaction, but also presents significant challenges in controlling the position of the incoming electrophile.

A variety of reagents and systems have been developed to generate a potent iodine electrophile (I⁺) for the iodination of naphthalenes. The choice of reagent and reaction conditions is critical for achieving high yields and selectivity.

Common iodinating agents include molecular iodine (I₂) combined with an oxidizing agent, N-iodosuccinimide (NIS), and iodine monochloride (ICl). nih.gov Oxidizing agents are necessary when using I₂ to convert it into a more powerful electrophilic species and to consume the hydrogen iodide (HI) byproduct, which can otherwise lead to a reversible reaction. Systems such as iodine-sodium iodate (B108269) (I₂/NaIO₃) in aqueous acetic acid have been effectively used for the iodination of both activated and deactivated naphthalenes. asianpubs.orgresearchgate.net Another approach involves using N-iodosuccinimide, often activated with a strong acid like trifluoromethanesulfonic acid (TfOH), to enhance its electrophilicity. chemrxiv.org Iodine monochloride is a highly polarized and reactive source of electrophilic iodine. nih.gov

The optimization of reaction conditions, including solvent, temperature, and reaction time, is crucial. For instance, the iodination of 2-naphthol (B1666908) with sodium iodate and sodium sulphite in aqueous methanol (B129727) can proceed at room temperature to give excellent yields of the mono-iodinated product. researchgate.net In contrast, some methods require heating to drive the reaction to completion. asianpubs.orgresearchgate.net A solvent-free grinding technique using iodine and iodic acid has also been reported for the selective iodination of a 2-acetyl-1-naphthol derivative, highlighting an environmentally benign approach. eurjchem.com

Table 1: Electrophilic Iodination Reagents for Naphthalene Systems

| Naphthalene Substrate | Reagent System | Solvent | Conditions | Product(s) | Yield | Reference |

|---|---|---|---|---|---|---|

| 2-Naphthol | NaIO₃ / Na₂SO₃ / HCl | Aqueous Methanol | Room Temp, 15-25 h | 1-Iodo-2-naphthol | Excellent | researchgate.net |

| 2-Acetyl-1-naphthol | I₂ / HIO₃ | Solvent-free | Grinding, Room Temp | 1-(1-hydroxy-4-iodo-naphthalen-2-yl)-ethanone | - | eurjchem.com |

| Naphthalene | I₂ / NaIO₃ / H₂SO₄ | Aqueous Acetic Acid | Heating | Iodonaphthalene | - | asianpubs.orgresearchgate.net |

| Heptafluoronaphthalene | NIS / TfOH | CH₂Cl₂ | 0°C to Room Temp | Iodoheptafluoronaphthalene | 33% | chemrxiv.org |

| 1-Aryl-3-alkyn-2-one | ICl | - | - | 3-Iodo-4-phenyl-2-naphthol | ~100% | nih.gov |

Controlling the position of iodination on the naphthalene ring is a significant synthetic challenge. The outcome is governed by the electronic properties of the substituents already present on the ring. For 2-naphthol, the hydroxyl group (-OH) is a strongly activating, ortho-, para-directing group. In the context of the naphthalene ring, this means that electrophilic attack is heavily favored at the C1 (ortho) and C3 (ortho) positions.

Due to steric hindrance and the higher stability of the carbocation intermediate formed upon attack at C1, iodination of 2-naphthol overwhelmingly yields 1-iodo-2-naphthol. researchgate.net The formation of 3-iodo-2-naphthol is a minor pathway. Direct electrophilic iodination at the C5 position of 2-naphthol is not electronically favored and is generally not observed. The directing influence of the C2-hydroxyl group makes positions on the same ring (C1, C3) far more reactive than any position on the adjacent ring (C5, C6, C7, C8).

Therefore, synthesizing 5-iodonaphthalen-2-ol via direct electrophilic iodination of 2-naphthol is not a viable strategy. Achieving this specific substitution pattern requires multi-step synthetic sequences, often involving the construction of the naphthalene ring with the iodine already in place or using directing groups in combination with transition metal catalysis to override the inherent reactivity of the scaffold. For example, the synthesis of 7-iodonaphthalen-2-ol (B170595) has been achieved starting from 2-bromo-7-[[(1,1-dimethylethyl) dimethylsilyl]oxy]naphthalene, involving a lithium-halogen exchange followed by quenching with iodine. rsc.org This underscores that accessing specific regioisomers like this compound necessitates more complex strategies than simple electrophilic attack on the parent naphthol.

Functional Group Interconversion and Derivatization

One of the primary approaches to synthesizing derivatives of this compound is through the direct chemical modification of its functional groups. This strategy is particularly useful for creating a library of related compounds from a common intermediate.

The hydroxyl group of this compound is a versatile handle for derivatization, most commonly through etherification. This reaction transforms the phenolic hydroxyl group (-OH) into an ether (-OR), which can alter the compound's physical and chemical properties. A standard method for this transformation is the Williamson ether synthesis, which involves deprotonating the hydroxyl group with a base to form a nucleophilic alkoxide, followed by reaction with an alkyl halide.

For instance, the reaction of this compound with various alkyl bromides in the presence of a base like potassium carbonate (K2CO3) in a polar aprotic solvent such as dimethylformamide (DMF) yields the corresponding 5-iodo-2-alkoxynaphthalene derivatives. These derivatives are valuable as intermediates in the synthesis of more complex molecules, including biologically active compounds. The efficiency of the reaction can be influenced by the nature of the alkyl halide and the specific reaction conditions employed.

Table 1: Examples of Etherification of this compound

| Reactant | Reagent | Base | Solvent | Product |

| This compound | Ethyl bromide | K2CO3 | DMF | 2-Ethoxy-5-iodonaphthalene |

| This compound | Benzyl bromide | K2CO3 | DMF | 2-(Benzyloxy)-5-iodonaphthalene |

| This compound | Propargyl bromide | K2CO3 | Acetonitrile | 5-Iodo-2-(prop-2-yn-1-yloxy)naphthalene |

An alternative synthetic route involves introducing the iodine atom at the C-5 position by converting a different substituent already present on the naphthalen-2-ol core. A classic method for this type of transformation is the Sandmeyer reaction, which starts from an amino group.

The synthesis would begin with 5-aminonaphthalen-2-ol. This precursor is treated with a nitrite (B80452) source, such as sodium nitrite (NaNO2), in the presence of a strong acid to form a diazonium salt. This intermediate is typically unstable and is used immediately in the subsequent step. The introduction of potassium iodide (KI) to the diazonium salt solution results in the displacement of the diazonium group (N2) by an iodide ion, yielding this compound. This method is highly effective for the regioselective introduction of iodine onto an aromatic ring.

Another potential, though less common, pathway could involve a halogen exchange (Finkelstein-type) reaction, where a bromo or chloro substituent at the C-5 position is displaced by iodide. This typically requires a source of iodide ions, such as sodium iodide in acetone, and may necessitate harsh reaction conditions or the use of a catalyst.

Scalable Synthesis and Process Chemistry Considerations

The transition from laboratory-scale synthesis to larger, gram-scale production of this compound and its derivatives necessitates a shift in focus towards process chemistry principles. This involves optimizing reaction conditions for safety, cost-effectiveness, and robustness, while ensuring consistent quality and yield. baranlab.org Key considerations include the choice of reagents and solvents, temperature control, potential for exothermic reactions, and purification methods that avoid laborious techniques like column chromatography. baranlab.org

Gram-Scale Synthesis Protocols for Iodinated Compounds

While specific gram-scale protocols for this compound are not extensively detailed in publicly available literature, scalable syntheses for analogous iodinated aromatic compounds, particularly naphthalimide and indole (B1671886) derivatives, provide valuable insights. The principles applied in these cases are directly relevant to the large-scale production of iodinated naphthols.

Palladium-catalyzed C-H iodination reactions have also been scaled up. Using as little as 0.5 mol% of a palladium catalyst, various phenylacetic amides were iodinated on a gram scale. nih.gov Another scalable method involves the ipso-iododecarboxylation of aromatic carboxylic acids, which has been successfully performed on a gram scale to yield aryl iodides. researchgate.net These examples underscore a common strategy in process chemistry: minimizing catalyst loading and simplifying workup procedures to enhance the feasibility of large-scale production. nih.govresearchgate.net

A synthesis of 6-Bromo-1-iodonaphthalen-2-ol was reported on a gram scale, yielding 93% of the product. researchgate.net The development of scalable pyrolytic methods, such as a retro-Diels-Alder reaction performed on a 25-gram scale, further illustrates the potential for producing substituted naphthalenes in significant quantities. diva-portal.org

Table 1: Examples of Gram-Scale Synthesis Conditions for Iodinated Aromatic Compounds

| Starting Material | Scale | Reagents & Conditions | Product | Yield | Reference |

| N-(2-ethylhexyl)-3-amino-1,8-naphthalimide | 100.0 mmol (32.44 g) | Bromine (1.2 equiv.), Acetic Acid, Room Temperature, 20 min | N-(2-ethylhexyl)-3-amino-4-bromo-1,8-naphthalimide | Quantitative | mdpi.com |

| o-MeO-phenylacetic amide | Gram-scale | I₂, Pd(OAc)₂ (0.5 mol%), CsOAc, NaHCO₃, t-AmylOH/DMF, 65 °C, 20 h | o-MeO-iodophenylacetic amide | 94% | nih.gov |

| 4-Methoxybenzoic acid | Gram-scale (1.0 g) | NIS (1.05 equiv.), Pd(OAc)₂ (0.66 mol%), DMF, 100 °C, 3 h | 1-Iodo-4-methoxybenzene | 85% | researchgate.net |

| Serotonin hydrochloride | 5.0 g | 2-oxopiperidine-3-carboxylic acid, EDC·HCl, DIPEA, DMF, Room Temperature | HIOC | 45% | nih.gov |

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which aim to reduce or eliminate hazardous substances in chemical production, are increasingly being applied to the synthesis of iodinated aromatics. purkh.comacs.org These approaches focus on using environmentally benign solvents, reducing energy consumption, and improving atom economy. purkh.comacs.org

A significant focus of green iodination chemistry is the replacement of hazardous organic solvents with water. mdpi.com Although the low solubility of many organic compounds in water presents a challenge, techniques like using aqueous micellar media can overcome this issue. mdpi.comscirp.org Cetyltrimethylammonium bromide (CTAB), a surfactant, can form micelles in water that act as nanoreactors, facilitating the reaction between water-insoluble substrates and reagents. scirp.org This method has been used for the molecular iodine-mediated cyclization of diallyl-dihydroxy naphthalenes. scirp.org Another approach involves using aqueous ethanol (B145695) or aqueous acetic acid as the reaction medium for the iodination of activated arenes, which provides a greener alternative to chlorinated solvents. researchgate.netresearchgate.net

Solvent-free synthesis is another cornerstone of green chemistry. jocpr.com Reactions conducted using grinding techniques under solvent-free conditions are of interest not only from an economic standpoint but also because they often lead to higher yields, greater selectivity, and simpler workup procedures. jocpr.comtandfonline.com This method avoids the use of organic solvents during the reaction, simplifying product isolation and reducing waste. jocpr.com

The development of sustainable catalytic systems also contributes to greener synthetic routes. A novel method for the oxidative iodination of arenes utilizes a water extract of pomegranate ash with molecular iodine (I₂), completely avoiding external oxidants, metal catalysts, and hazardous solvents. tandfonline.com This system has been successfully applied to the iodination of 2-naphthol, achieving a 99% yield of 1-iodo-2-naphthol. tandfonline.com Other eco-friendly methods include using a mixture of sodium iodate and sodium sulphite with hydrochloric acid, or hydrogen peroxide with acidified sodium periodate (B1199274) in an aqueous ethanol medium. researchgate.netresearchgate.net These methods are often highly efficient, providing excellent yields of mono-iodinated products with easily controllable stoichiometry. researchgate.netresearchgate.net

Table 2: Comparison of Green Iodination Methods for Activated Arenes

| Method | Reagents | Solvent System | Key Advantages | Reference |

| Pomegranate Ash Extract | Water Extract of Pomegranate Ash, I₂ | Water | Catalyst-free, oxidant-free, metal-free, sustainable bio-resource | tandfonline.com |

| Aqueous Iodination | I₂, NaIO₃, H₂SO₄ | Aqueous Acetic Acid | Avoids hazardous organic solvents, effective for activated naphthalenes | researchgate.net |

| Micellar Catalysis | I₂, CTAB | Water | Enables reactions of water-insoluble substrates in an aqueous environment | scirp.org |

| Solvent-Free Grinding | Substrates, Solid Reagents | None (Solid-state) | Eliminates solvent waste, simple procedure, high atom efficiency | jocpr.comresearchgate.net |

| Eco-Friendly Oxidation | NaIO₃, Na₂SO₃, HCl | Water/Ethanol | High yields, uses readily available and less hazardous chemicals | researchgate.net |

Reaction Mechanisms and Reactivity of 5 Iodonaphthalen 2 Ol

Role of the Iodine Substituent in Aromatic Reactivity

The iodine atom plays a crucial role in the reactivity of the aromatic system. Its influence stems from a combination of electronic and steric effects, as well as its ability to function as an effective leaving group in catalytic reactions.

Electronic Effects and Stereoelectronic Influence

The iodine substituent on the naphthalenic ring of 5-iodonaphthalen-2-ol exerts a dual electronic effect. Inductively, it is an electron-withdrawing group due to its electronegativity. However, it can also act as a weak electron-donating group through resonance, where its lone pairs of electrons can delocalize into the aromatic π-system. In electrophilic aromatic substitution reactions, iodine is generally considered deactivating. msu.edu Despite this, the hydroxyl group at the 2-position is a strong activating group and directs incoming electrophiles to the ortho and para positions.

Leaving Group Characteristics of Iodine in Coupling Reactions

In the realm of transition-metal-catalyzed cross-coupling reactions, the carbon-iodine bond is the most reactive among the halogens (I > Br > Cl > F). mdpi.com This high reactivity makes aryl iodides, such as this compound, excellent substrates for these transformations. The C-I bond is weaker and more polarizable than other carbon-halogen bonds, facilitating the oxidative addition step in catalytic cycles, which is often the rate-determining step. rose-hulman.edu This characteristic is pivotal for the efficiency of reactions like the Suzuki, Sonogashira, and Heck couplings. mdpi.comrose-hulman.edu The excellent leaving group ability of iodide is a key factor in its widespread use in the synthesis of complex organic molecules. researchgate.net

Cross-Coupling Reactions Utilizing this compound as a Substrate

Due to the reactivity of its carbon-iodine bond, this compound is a valuable building block in a variety of cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds.

Palladium-Catalyzed Cross-Coupling (e.g., Sonogashira, Suzuki)

Palladium-catalyzed cross-coupling reactions are powerful tools in synthetic organic chemistry. mdpi.com this compound can readily participate in these reactions.

Sonogashira Coupling: This reaction involves the coupling of a terminal alkyne with an aryl or vinyl halide, catalyzed by a palladium complex and a copper(I) co-catalyst. wikipedia.org this compound can be coupled with various alkynes to produce substituted naphthalenes. The reaction is typically carried out under mild conditions and tolerates a wide range of functional groups. walisongo.ac.id Research has demonstrated the successful Sonogashira coupling of various aryl iodides, and similar reactivity would be expected for this compound. researchgate.netbeilstein-journals.orgsioc-journal.cn

Suzuki Coupling: The Suzuki reaction couples an organoboron compound (like a boronic acid or ester) with an aryl or vinyl halide or triflate. rose-hulman.edufishersci.co.uk The reaction is known for its mild conditions, high tolerance of functional groups, and the low toxicity of its boron-based reagents. fishersci.co.uksigmaaldrich.com this compound is a suitable substrate for Suzuki coupling, allowing for the introduction of a wide array of aryl or alkyl groups at the 5-position of the naphthalene (B1677914) ring. lookchem.com The reactivity of aryl iodides in Suzuki reactions is well-established. mdpi.com

| Reaction | Catalyst System | Typical Coupling Partner | Key Features |

|---|---|---|---|

| Sonogashira | Pd(PPh3)4/CuI | Terminal Alkynes | Forms C(sp2)-C(sp) bonds; mild conditions. walisongo.ac.id |

| Suzuki | Pd(PPh3)4 or other Pd catalysts | Aryl/Vinyl Boronic Acids | Forms C(sp2)-C(sp2) or C(sp2)-C(sp3) bonds; environmentally benign byproducts. fishersci.co.uksigmaaldrich.com |

Copper-Mediated Coupling Reactions

Copper-catalyzed or mediated coupling reactions, such as the Ullmann condensation, provide an alternative to palladium-based methods for forming carbon-carbon and carbon-heteroatom bonds. acs.org These reactions are particularly useful for the arylation of amines, phenols, and thiols. acs.orguu.nl While palladium catalysis is often preferred for its efficiency, copper catalysis can be advantageous due to its lower cost. thieme-connect.com Aryl iodides like this compound are effective substrates in these reactions. bohrium.com For instance, copper-catalyzed coupling with thiols can be used to form aryl sulfides. uu.nl The use of ligands such as amino acids can promote these reactions, often allowing for milder conditions. chimia.ch

| Reaction Type | Catalyst/Mediator | Typical Nucleophile | Significance |

|---|---|---|---|

| Ullmann-type Coupling | CuI, Cu(OAc)2 | Amines, Phenols, Thiols | Classic method for C-N, C-O, and C-S bond formation. acs.org |

| C-S Coupling | CuI | Thiols | Forms diaryl thioethers, important in medicinal chemistry. uu.nl |

Transition Metal-Free Arylation Mechanisms

In recent years, there has been growing interest in developing transition-metal-free arylation reactions to address the cost and toxicity concerns associated with some transition metals. scispace.com These reactions often proceed through radical or aryne intermediates. One approach involves base-promoted homolytic aromatic substitution (BHAS), where a strong base initiates the formation of an aryl radical from an aryl halide. acs.org This radical can then react with another aromatic ring. acs.org Aryl iodides are common substrates in these reactions. rsc.orgrsc.org Another strategy utilizes hypervalent iodine reagents, which can act as arylating agents themselves or be generated in situ. beilstein-journals.org These methods offer a greener alternative for the synthesis of biaryl compounds. scispace.com

The reactivity of this compound is multifaceted, stemming from the presence of the iodo-substituent, the hydroxyl group, and the aromatic naphthalene system. These features allow it to engage in a diverse range of chemical transformations, including the formation of hypervalent iodine compounds, electrophilic and nucleophilic substitution reactions on the aromatic core, and unique photochemical processes.

Hypervalent Iodine Chemistry Derived from this compound

The iodine atom in this compound serves as a gateway to hypervalent iodine chemistry. The relatively low oxidation potential of the iodine atom allows for its activation to higher oxidation states, primarily Iodine(III). acs.org This transformation enables the creation of a variety of stable and useful hypervalent iodine reagents, which act as powerful oxidants and group transfer agents in organic synthesis. arkat-usa.orgdiva-portal.org

The generation of these I(III) species typically involves the oxidation of the parent iodoarene. arkat-usa.org For this compound, this would yield corresponding (5-hydroxy-naphthalen-2-yl)iodine(III) derivatives. Common synthetic routes include oxidation with agents like peracetic acid or through processes such as aldehyde autoxidation, which can generate the necessary oxidants in situ. arkat-usa.orgchemrxiv.org The specific I(III) reagent formed depends on the reaction conditions and the ligands introduced.

Table 1: Potential Hypervalent Iodine(III) Reagents from this compound

| Reagent Type | General Structure (Ar = 5-hydroxy-naphthalen-2-yl) | Typical Synthesis Method |

| [Bis(acyloxy)iodo]arene | ArI(OCOR)₂ | Oxidation of the iodoarene in the presence of a carboxylic acid. arkat-usa.org |

| Iodosylarene | ArI=O | Hydrolysis of [bis(acyloxy)iodo]arenes. chemrxiv.org |

| Aryliodine(III) Dihalide | ArIX₂ (X = Cl, F) | Reaction with sources of halogens. arkat-usa.org |

| Diaryliodonium Salt | [Ar-I-Ar']⁺ X⁻ | Reaction of an I(III) intermediate with another arene. diva-portal.org |

These hypervalent iodine compounds are valued for their role in facilitating oxidative transformations and aryl group transfers under mild and often metal-free conditions. arkat-usa.orgdiva-portal.org

Ligand Coupling and Arylation Mechanisms

A significant application of hypervalent iodine chemistry is in the construction of C-C and C-heteroatom bonds through arylation reactions. acs.org Diaryliodonium salts, which can be synthesized from this compound, are particularly effective arylating agents. diva-portal.org

The mechanism for arylation using a diaryliodonium salt is a transition-metal-free process that proceeds via ligand exchange and reductive elimination. acs.org The reaction is initiated by the exchange of the salt's counter-anion with a nucleophile (Nu⁻). This forms a T-shaped iodine(III) intermediate. The subsequent key step is the reductive elimination, where the nucleophile and one of the aryl groups are coupled, forming the arylated product and releasing a molecule of the iodoarene. acs.orgdiva-portal.org The selectivity of which aryl group is transferred can be controlled by steric and electronic factors. acs.org This allows the (5-hydroxy-naphthalen-2-yl) moiety to be transferred to a wide range of nucleophiles, including carbanions, amines, and alkoxides.

Electrophilic and Nucleophilic Reactions of the Naphthalene Ring

Regiochemical Control in Substitution Reactions

The regiochemical outcome of substitution reactions on the this compound ring is governed by the combined directing effects of the hydroxyl (-OH) and iodo (-I) substituents.

Electrophilic Aromatic Substitution (SEAr): In electrophilic aromatic substitution, the reactivity and orientation of an incoming electrophile are dictated by the existing substituents. rahacollege.co.inlibretexts.org The hydroxyl group at the C2 position is a strongly activating, ortho- and para-directing group. The iodine atom at the C5 position is a deactivating, yet also ortho- and para-directing group.

The powerful activating effect of the hydroxyl group dominates, making the ring highly susceptible to electrophilic attack. The positions ortho (C1, C3) and para (C6) to the hydroxyl group are electronically enriched and thus favored for substitution. vulcanchem.com The directing influence of the iodine at C5 also favors positions C4 and C6. The convergence of these directing effects makes certain positions particularly reactive.

Table 2: Analysis of Regioselectivity in Electrophilic Substitution

| Position | Influence of -OH (at C2) | Influence of -I (at C5) | Combined Effect | Predicted Reactivity |

| C1 | Ortho (Strongly Activating) | - | - | Highly Favored |

| C3 | Ortho (Strongly Activating) | - | - | Highly Favored |

| C4 | - | Ortho (Deactivating) | - | Moderately Favored/Disfavored |

| C6 | Para (Strongly Activating) | Para (Deactivating) | Convergent Directing Effect | Favored |

| C7 | Meta (Disfavored) | - | - | Disfavored |

| C8 | - | Meta (Disfavored) | - | Disfavored |

Therefore, electrophilic substitution is most likely to occur at positions C1, C3, and C6.

Nucleophilic Substitution: Direct nucleophilic aromatic substitution (SNAr) on the naphthalene ring of this compound is generally unfavorable. Such reactions typically require the presence of strong electron-withdrawing groups to activate the ring towards nucleophilic attack, which are absent in this molecule. chemeurope.com The electron-rich nature of the phenol (B47542) ring further disfavors this pathway.

However, the carbon-iodine bond is susceptible to substitution via other mechanisms, most notably transition-metal-catalyzed cross-coupling reactions. cymitquimica.comgoogle.com Reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig couplings utilize palladium or copper catalysts to replace the iodine atom with a wide variety of nucleophilic partners. chim.it In these reactions, the iodoarene undergoes oxidative addition to a low-valent metal center, followed by transmetalation and reductive elimination to form the final product. researchgate.net This makes the iodine at C5 a versatile synthetic handle for elaboration, even though the ring itself resists classical nucleophilic attack.

Photo-Induced Reactivity and Photochemical Transformations

Iodoarenes, including iodonaphthalene derivatives, are known to be photochemically active. researchgate.net The primary photochemical event for compounds like this compound upon absorption of UV light is the homolytic cleavage of the carbon-iodine (C-I) bond. researchgate.net The C-I bond is the weakest bond in the molecule, and its dissociation occurs from excited singlet or triplet states. researchgate.net

This photodissociation generates two highly reactive radical species: a (5-hydroxy-naphthalen-2-yl) radical and an iodine atom.

Ar-I + hν → Ar• + I•

The fate of the resulting aryl radical depends on the reaction environment. In the absence of trapping agents, it may engage in various secondary reactions. The study of related compounds like 1-iodonaphthalene (B165133) shows that relaxation from excited states occurs on ultrafast timescales, leading to dissociation within picoseconds. researchgate.net

Furthermore, the naphthalene moiety itself possesses a rich photochemistry. The presence of substituents can influence the properties of the excited states and open different reaction channels. For instance, related compounds like 5-iodonaphthyl azide (B81097) are used as photoaffinity labels, where irradiation initiates the decomposition of the azide group to a reactive nitrene, which then covalently bonds to nearby molecules. osti.govacs.org While the azide is the primary photo-reactive group in that specific case, the underlying photophysics of the iodonaphthalene core influences its absorption properties and interaction with its environment.

Advanced Spectroscopic and Computational Characterization of 5 Iodonaphthalen 2 Ol

Vibrational Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. rsc.org The FTIR spectrum of 5-Iodonaphthalen-2-ol is expected to display several characteristic absorption bands corresponding to the vibrations of its specific chemical bonds. The presence of a hydroxyl group gives rise to a strong, broad absorption band for the O-H stretch. The aromatic ring system is identified by C-H and C=C stretching vibrations. The C-I bond also has a characteristic vibration, though it appears at a low frequency.

Table 3: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| ~3550-3200 | O-H Stretch | Phenolic Hydroxyl |

| ~3100-3000 | C-H Stretch | Aromatic |

| ~1620-1580 | C=C Stretch | Aromatic Ring |

| ~1500 | C=C Stretch | Aromatic Ring |

| ~1260-1200 | C-O Stretch | Phenolic Ether |

| ~850-750 | C-H Bend (out-of-plane) | Aromatic |

Raman Spectroscopy

Raman spectroscopy is a powerful non-destructive analytical technique that provides detailed information about the vibrational modes of a molecule, offering a structural fingerprint. wikipedia.org This method relies on the inelastic scattering of monochromatic light, typically from a laser, which interacts with the molecular vibrations in the sample. wikipedia.org The resulting shift in the energy of the scattered photons provides a Raman spectrum, which is characteristic of the material's chemical structure and composition. wikipedia.orgyoutube.com

For this compound, the Raman spectrum is expected to exhibit a series of distinct peaks corresponding to the various vibrational modes of the molecule. The "fingerprint" region, typically between 300 and 1900 cm⁻¹, is particularly useful for identifying the compound and distinguishing it from other isomers or related structures. spectroscopyonline.com Analysis of this region can reveal vibrations associated with the naphthalene (B1677914) ring, the carbon-iodine bond, and the hydroxyl group.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) | Assignment |

|---|---|---|

| Aromatic C-H stretch | 3000-3100 | Stretching vibrations of the C-H bonds on the naphthalene ring. |

| O-H stretch | 3200-3600 | Stretching vibration of the hydroxyl group, potentially broadened due to hydrogen bonding. |

| Aromatic C=C stretch | 1500-1650 | In-plane stretching vibrations of the carbon-carbon double bonds within the naphthalene ring. The region between 1550-1900 cm⁻¹ is often considered a "fingerprint in the fingerprint" for active pharmaceutical ingredients. spectroscopyonline.com |

| C-O stretch | 1200-1300 | Stretching vibration of the carbon-oxygen single bond. |

| C-I stretch | 500-600 | Stretching vibration of the carbon-iodine bond. The position of this peak is sensitive to the electronic environment of the naphthalene ring. |

| Ring deformation modes | Below 1000 | Various in-plane and out-of-plane bending and deformation modes of the naphthalene ring structure. |

Computational methods, such as Density Functional Theory (DFT) and Hartree-Fock (HF) calculations, can be employed to predict and assign the Raman vibrational modes of this compound. mdpi.com By comparing the experimental Raman spectrum with the theoretically calculated spectrum, a more precise assignment of the observed peaks can be achieved, leading to a deeper understanding of the molecular structure and bonding. mdpi.comnih.gov

Electronic Spectroscopy

Ultraviolet-Visible (UV-Vis) Absorption Characteristics

The electronic absorption properties of this compound can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. The UV-Vis spectrum arises from electronic transitions between different energy levels within the molecule upon absorption of UV or visible light. For aromatic compounds like this compound, these transitions are typically π → π* and n → π* transitions associated with the naphthalene ring and the hydroxyl group.

The introduction of substituents onto the naphthalene core can significantly influence the UV-Vis absorption spectrum. mdpi.com The hydroxyl (-OH) group, being an electron-donating group, and the iodine (-I) atom, with its electron-withdrawing and heavy-atom effects, are expected to cause a bathochromic (red) shift of the absorption maxima compared to unsubstituted naphthalene. This shift is due to the alteration of the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). tandfonline.com

The UV-Vis spectrum of this compound, typically recorded in a solvent such as ethanol (B145695) or cyclohexane, would likely exhibit multiple absorption bands characteristic of the substituted naphthalene chromophore. rsc.orgshimadzu.com The position and intensity (molar absorptivity, ε) of these bands provide valuable information about the electronic structure of the molecule.

| Electronic Transition | Typical Wavelength Range (nm) | Description |

|---|---|---|

| ¹Lₐ ← ¹A | ~220-250 | High-energy π → π* transition, common in aromatic systems. |

| ¹Lₑ ← ¹A | ~260-300 | Lower-energy π → π* transition, often showing fine vibrational structure. |

| ¹Bₑ ← ¹A | ~300-350 | A further π → π* transition that is sensitive to substitution. The presence of the iodo and hydroxyl groups is expected to shift this band to longer wavelengths. |

| n → π* | >300 | Transition involving the non-bonding electrons of the hydroxyl oxygen. This band is often weak and can be sensitive to solvent polarity. |

Fluorescence Spectroscopy for Optoelectronic Properties

Fluorescence spectroscopy is a valuable tool for investigating the emissive properties of molecules and their potential for optoelectronic applications. mdpi.com Upon excitation with light of a suitable wavelength, a molecule can be promoted to an excited electronic state. The subsequent decay back to the ground state can occur via the emission of a photon, a process known as fluorescence. mdpi.comrsc.org

Naphthalene and its derivatives are known to be fluorescent. tandfonline.com The fluorescence properties, including the emission wavelength, quantum yield (ΦF), and fluorescence lifetime (τF), are highly dependent on the molecular structure and the nature of any substituents. mdpi.com The introduction of a hydroxyl group and an iodine atom to the naphthalene ring in this compound is expected to modulate its fluorescence characteristics.

The fluorescence emission spectrum will likely be red-shifted compared to the absorption spectrum, a phenomenon known as the Stokes shift. um.edu.mt The magnitude of the Stokes shift can provide insights into the geometric and electronic changes that occur in the excited state. um.edu.mt The fluorescence properties are also often sensitive to the solvent environment, with changes in solvent polarity potentially leading to shifts in the emission maximum and alterations in the quantum yield. rsc.org

| Fluorescence Parameter | Significance |

|---|---|

| Emission Maximum (λₑₘ) | Indicates the energy of the emitted photons and is related to the energy gap between the excited and ground states. |

| Quantum Yield (ΦF) | Represents the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. rsc.org |

| Fluorescence Lifetime (τF) | The average time the molecule spends in the excited state before returning to the ground state. |

| Stokes Shift | The difference in energy (or wavelength) between the absorption and emission maxima. um.edu.mt |

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Electron Ionization Mass Spectrometry (EI-MS)

Electron Ionization Mass Spectrometry (EI-MS) is a fundamental technique for determining the molecular weight and elucidating the structure of organic compounds. libretexts.org In EI-MS, the sample is vaporized and then bombarded with a high-energy electron beam, typically at 70 eV. nih.gov This process leads to the formation of a molecular ion (M⁺•), which is a radical cation, and a variety of fragment ions. libretexts.org The resulting mass spectrum is a plot of the relative abundance of these ions as a function of their mass-to-charge ratio (m/z). msu.edu

For this compound, the molecular ion peak is expected at an m/z value corresponding to its molecular weight. The fragmentation pattern will be characteristic of the substituted naphthalene structure. Key fragmentation pathways would likely involve the loss of the iodine atom, the hydroxyl group, or parts of the naphthalene ring.

| Ion Fragment | Expected m/z | Proposed Fragmentation Pathway |

|---|---|---|

| [C₁₀H₇IO]⁺• (M⁺•) | 270 | Molecular ion. |

| [C₁₀H₇O]⁺ | 143 | Loss of an iodine radical (•I) from the molecular ion. |

| [C₁₀H₆I]⁺ | 253 | Loss of a hydroxyl radical (•OH) from the molecular ion. |

| [C₉H₆O]⁺• | 130 | Loss of CO from the [C₁₀H₇O]⁺ fragment. |

| [C₁₀H₇]⁺ | 127 | Loss of an iodine radical (•I) and a hydroxyl radical (•OH) or loss of HIO. |

The relative intensities of these fragment peaks provide valuable structural information. The fragmentation pattern can be complex, and detailed analysis, often aided by comparison with spectral databases and knowledge of established fragmentation mechanisms, is necessary for a complete interpretation. beilstein-journals.org

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions with very high accuracy, typically to four or more decimal places. jst.go.jp This high precision allows for the determination of the elemental composition of a molecule and its fragments. mdpi.com Unlike low-resolution mass spectrometry which provides nominal masses, HRMS can distinguish between ions that have the same nominal mass but different elemental formulas. rsc.org

For this compound, HRMS would be used to confirm its elemental composition, C₁₀H₇IO. By comparing the experimentally measured accurate mass of the molecular ion with the theoretically calculated mass, the molecular formula can be unequivocally established. semanticscholar.orgkyoto-u.ac.jp

| Molecular Formula | Calculated Monoisotopic Mass (Da) | Expected HRMS Result (m/z) |

|---|---|---|

| C₁₀H₇IO | 269.9542 | [M+H]⁺: 270.9615 [M-H]⁻: 268.9470 |

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry to identify different substances within a test sample. rjptonline.orgcore.ac.ukmdpi.comf1000research.comekb.eg For the analysis of this compound, GC-MS serves as a crucial tool for assessing the purity of the compound and confirming its molecular identity. nih.govnih.gov

In a typical GC-MS analysis, the this compound sample is first vaporized and injected into the gas chromatograph. An inert carrier gas, such as helium, transports the vaporized sample through a long, thin capillary column. core.ac.ukf1000research.com The column is coated with a stationary phase that interacts with the components of the sample at different rates, leading to their separation based on factors like boiling point and polarity. As the separated components exit the column, they enter the mass spectrometer.

The retention time, which is the time it takes for the compound to travel through the GC column, is another key piece of data obtained from this analysis. This value, in conjunction with the mass spectrum, allows for the definitive identification and quantification of this compound in a sample, as well as the detection of any impurities. rjptonline.org

Table 1: Illustrative GC-MS Parameters for Aromatic Compound Analysis The following table provides a general example of GC-MS conditions that could be adapted for the analysis of this compound, based on common practices for similar analytes.

| Parameter | Value |

| Gas Chromatograph | |

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5ms) f1000research.com |

| Column Dimensions | 30 m x 0.25 mm ID x 0.25 µm film thickness core.ac.uk |

| Carrier Gas | Helium core.ac.ukf1000research.com |

| Flow Rate | 1 mL/min f1000research.com |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C rjptonline.org |

| Oven Temperature Program | Initial temp 50°C, ramp to 250°C core.ac.uk |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) rjptonline.org |

| Ion Source Temperature | 280 °C rjptonline.org |

| Mass Range | 50-500 amu (example) |

X-ray Diffraction Analysis for Solid-State Structure

X-ray diffraction (XRD) is a primary technique for determining the atomic and molecular structure of a crystal. retsch.compdx.eduyale.eduforcetechnology.com By analyzing the angles and intensities of the diffracted X-ray beams, researchers can produce a three-dimensional picture of the electron density within the crystal, from which the mean positions of the atoms can be determined.

Polymorphism, the ability of a solid material to exist in more than one form or crystal structure, is a phenomenon that can significantly impact the physical properties of a compound, such as its melting point and solubility. researchgate.netsci-hub.se While the search results mention polymorphism in the context of 1-Iodo-2-naphthol, where different crystal forms are obtained from different recrystallization solvents, specific information on the polymorphism of this compound is not detailed. The potential for polymorphism in this compound remains an important area for investigation, as different polymorphs could exhibit distinct spectroscopic and physical characteristics.

The arrangement of molecules in a crystal is governed by a network of intermolecular interactions. mdpi.comresearchgate.net These non-covalent forces, though weaker than covalent bonds, are crucial in determining the crystal packing and, consequently, the material's properties. For this compound, several types of intermolecular interactions would be expected:

Hydrogen Bonding: The hydroxyl (-OH) group is a strong hydrogen bond donor, and the oxygen atom can also act as a hydrogen bond acceptor. libretexts.org This would lead to the formation of hydrogen-bonded networks within the crystal structure.

Halogen Bonding: The iodine atom can participate in halogen bonding, where it acts as an electrophilic region (a σ-hole) and interacts with a nucleophilic atom, such as the oxygen of a neighboring molecule.

π-π Stacking: The aromatic naphthalene rings can interact through π-π stacking, where the electron-rich π systems of adjacent molecules align. researchgate.net

Dispersion Forces: These are weak, attractive forces that arise from temporary fluctuations in electron distribution and are present between all molecules. libretexts.org

The interplay of these interactions dictates the final three-dimensional architecture of the crystal. Analysis of the crystal structure of similar molecules reveals that hydrogen bonding and π-π stacking are often dominant forces in directing the molecular assembly. researchgate.net

Computational Chemistry Approaches

Computational chemistry provides theoretical insights into molecular structure, properties, and reactivity, complementing experimental findings. aimspress.com

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. q-chem.comjussieu.fr It has become a popular and versatile tool in chemistry and materials science for predicting a wide range of molecular properties. aimspress.commobt3ath.commdpi-res.comresearchgate.netresearchgate.net

For this compound, DFT calculations can be employed to:

Optimize the molecular geometry: Determine the most stable three-dimensional arrangement of the atoms.

Calculate electronic properties: Predict the distribution of electron density, the highest occupied molecular orbital (HOMO), and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO energy gap is a key parameter for understanding the molecule's electronic transitions and reactivity.

Predict spectroscopic properties: Simulate vibrational spectra (like IR and Raman) to aid in the interpretation of experimental data.

Assess reactivity: The calculated electronic structure can provide insights into the molecule's reactivity towards electrophiles and nucleophiles. For instance, the locations of the HOMO and LUMO can indicate the most likely sites for oxidation and reduction, respectively.

DFT calculations on related naphthalene derivatives have been used to understand structure-property relationships and to predict electronic and optical properties. researchgate.net

Table 2: Representative DFT Calculation Parameters This table outlines a typical setup for a DFT calculation on a molecule like this compound.

| Parameter | Specification |

| Functional | B3LYP, WB97XD, CAM-B3LYP researchgate.net |

| Basis Set | 6-311+G(d,p), DGDZVP researchgate.netresearchgate.net |

| Method | Ground state geometry optimization, frequency analysis |

| Software | Gaussian, Q-Chem, etc. q-chem.com |

Molecular Dynamics (MD) simulations are a computational method for studying the physical movement of atoms and molecules over time. nih.govarxiv.orgmdpi.comdiva-portal.orgnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide a detailed view of the conformational landscape of a molecule and its dynamic behavior.

For this compound, MD simulations could be used to:

Explore conformational flexibility: While the naphthalene core is rigid, the hydroxyl group's hydrogen atom has rotational freedom. MD simulations can explore the different orientations of this group and their relative energies.

Study intermolecular interactions in solution: Simulate the behavior of this compound in different solvents to understand how solvent molecules interact with it and influence its conformation.

Investigate aggregation behavior: At higher concentrations, molecules may start to aggregate. MD simulations can model this process and reveal the nature of the intermolecular interactions driving the formation of dimers or larger clusters.

MD simulations are particularly powerful for understanding dynamic processes that are difficult to capture with static experimental methods. nih.govmdpi.com

Applications of 5 Iodonaphthalen 2 Ol in Materials Science Research

Precursors for Organic Electronic Materials

Organic electronic materials are at the forefront of next-generation display, energy, and computing technologies. The performance of these materials is highly dependent on the molecular structure of the organic semiconductors used. While naphthalenes and their derivatives are a class of compounds with potential in this field due to their aromatic nature, specific research on 5-Iodonaphthalen-2-ol as a precursor is not available.

Organic Light-Emitting Diodes (OLEDs) and Related Devices

There is no published research that specifically investigates the use of this compound in the fabrication of Organic Light-Emitting Diodes (OLEDs). The development of new emitter, host, and transport layer materials is a dynamic area of OLED research. The introduction of a heavy atom like iodine can sometimes influence photophysical properties, such as promoting intersystem crossing, which can be relevant for phosphorescent OLEDs. However, without experimental data, any potential benefits or drawbacks of incorporating this compound into OLED architectures remain purely speculative.

Organic Photovoltaics and Field-Effect Transistors

Similarly, the application of this compound in organic photovoltaics (OPVs) and organic field-effect transistors (OFETs) has not been reported. The design of donor and acceptor materials for OPVs and semiconductor channel materials for OFETs requires careful tuning of electronic energy levels, charge carrier mobility, and morphology. There are currently no studies that characterize these fundamental properties for this compound or its derivatives in the context of these devices.

Functional Material Development

The development of functional materials often involves the synthesis of novel monomers or the modification of existing polymers to impart specific properties. The bifunctional nature of this compound, with its hydroxyl and iodo groups, suggests it could be a candidate for such chemical modifications.

Incorporation into Polymer Architectures

No studies have been found that describe the incorporation of this compound into polymer architectures. In theory, the hydroxyl group could be used for esterification or etherification reactions to form polyester or polyether chains, while the iodine atom could serve as a site for cross-coupling reactions to create conjugated polymers. However, the synthesis and characterization of such polymers have not been documented.

Development of Advanced Composite Materials

The role of this compound in the development of advanced composite materials is another area lacking in scientific literature. It is conceivable that the compound could be used as a functional filler or as a surface modification agent for other materials, but no research has been published to support this.

Applications in Medicinal Chemistry and Chemical Biology Research

Design and Synthesis of Pharmaceutical Intermediates

In the quest for new therapeutics, the efficiency of synthesis and the ability to create diverse molecular structures are paramount. 5-Iodonaphthalen-2-ol serves as a key starting material, or "building block," for creating more elaborate molecules designed to interact with biological targets. The presence of the iodine atom is particularly significant, as the carbon-iodine bond is readily manipulated through a variety of powerful cross-coupling reactions, allowing for the attachment of other molecular fragments.

A building block in drug discovery is a foundational molecular unit used to construct more complex drug candidates. gardp.org The naphthalene (B1677914) core of this compound provides a rigid, well-defined three-dimensional structure, while its hydroxyl and iodo substituents offer orthogonal chemical handles for synthetic elaboration. The iodine atom, in particular, serves as an excellent leaving group in transition metal-catalyzed reactions like Suzuki, Sonogashira, and Buchwald-Hartwig couplings, which are workhorse reactions in medicinal chemistry for forming carbon-carbon and carbon-heteroatom bonds.

This utility is exemplified in the development of novel inhibitors targeting the KRAS G12D mutation, a critical driver in many cancers. Research detailed in patent literature describes the synthesis of complex heterocyclic compounds starting from this compound. google.com In these syntheses, the iodonaphthol fragment is coupled with other complex rings to produce the final, biologically active molecules. This demonstrates the role of this compound as an essential precursor for creating potential next-generation oncology drugs.

Table 1: Example of a Complex Molecule Synthesized Using a this compound Building Block

| Starting Building Block | Example of Resulting Complex Molecule | Therapeutic Target |

|---|

This interactive table showcases an example of a complex pharmaceutical intermediate derived from this compound.

The structure-activity relationship (SAR) is the correlation between a molecule's chemical structure and its biological activity. gardp.orgoncodesign-services.com Medicinal chemists systematically modify a scaffold to build an SAR model, which guides the design of more effective drugs. monash.edu The naphthalene scaffold of this compound allows for systematic modifications at multiple positions. The iodine at the C5 position can be replaced with a wide variety of other groups using cross-coupling chemistry to explore how different substituents in that region interact with the biological target. Simultaneously, the hydroxyl group at the C2 position can be etherified, esterified, or used as a handle to attach other functionalities.

The development of KRAS inhibitors illustrates this principle. google.com Starting with the this compound core, different chemical groups can be attached to explore the SAR and optimize the compound's inhibitory activity.

Table 2: Hypothetical Lead Optimization on the this compound Scaffold

| Scaffold Position | R1 (Modification at C2-OH) | R2 (Modification at C5-I) | Potential Impact on Activity |

|---|---|---|---|

| C2 | -H (hydroxyl) | -I (iodo) | Baseline Activity |

| C2 | -CH₃ (methoxy) | -I (iodo) | Increased lipophilicity, altered hydrogen bonding |

| C2 | -H (hydroxyl) | -Phenyl | Explores steric and electronic effects at the target site |

This interactive table demonstrates how different positions on the this compound scaffold can be modified during a lead optimization campaign to improve drug-like properties.

Development of Molecular Probes for Biological Systems

Beyond direct therapeutic applications, this compound and its derivatives are instrumental in creating molecular probes. These are specialized tools designed to detect, visualize, and study specific molecules or processes within complex biological environments like living cells. nih.govplos.org

The design of a successful molecular probe is a rational process guided by several key principles. rsc.orgbohrium.com The probe must contain two essential components: a recognition element that selectively interacts with the biological target of interest (e.g., an enzyme, a specific ion, or a nucleic acid sequence) and a reporter element that generates a measurable signal upon binding. mdpi.com

For fluorescent probes, the reporter is a fluorophore. Naphthalene-based structures are frequently used as fluorophores due to their intrinsic fluorescence, rigid structure, and well-understood photophysical properties. thno.orgnih.govmdpi.com The design often aims to create a donor-π-acceptor (D-π-A) system within the molecule to tune its optical properties, such as shifting the emission to the near-infrared (NIR) region, which allows for deeper tissue penetration and reduced background autofluorescence. rsc.orgmdpi.com A key design strategy involves modulating the fluorescence through mechanisms like Photoinduced Electron Transfer (PET) or Förster Resonance Energy Transfer (FRET), where the binding of the analyte to the recognition site triggers a significant change in the fluorescence signal (e.g., "turn-on" or ratiometric response). thno.org The chemical reactivity of this compound makes it an attractive starting point for incorporating these design features.

Target validation is a critical step in drug discovery that confirms the relevance of a biological target (like a specific protein) to a disease. nih.govcambridgemedchemconsulting.comsygnaturediscovery.com Chemical probes are powerful tools for this process. plos.org A potent and selective inhibitor, once identified, can be converted into a probe by attaching a tag (e.g., a fluorescent dye or a biotin (B1667282) molecule). This probe can then be used in cellular assays to confirm that it engages with the intended target, to visualize its subcellular localization, and to study the downstream biological consequences of target inhibition.

While specific published examples of probes derived directly from this compound for target validation are not prominent, its derivatives are prime candidates for such development. For instance, a potent KRAS inhibitor derived from this compound could be functionalized with a fluorescent reporter. google.com This resulting probe could be used in cellular imaging experiments to verify that the compound localizes to cellular compartments where KRAS is active and to measure its binding affinity in a native biological context. Such studies provide crucial evidence that the compound's therapeutic effect is indeed mediated through the intended target, thereby validating it for further drug development.

The naphthalene core is an excellent platform for building fluorescent molecules for bioimaging. thno.orgnih.govthno.org The utility of this compound in this area is twofold. First, the naphthalene ring system itself is a fluorophore. Second, and more importantly, the iodine atom provides a convenient and reactive handle for chemical modification. Halogen atoms on aromatic rings are versatile anchor points for transition-metal-catalyzed cross-coupling reactions, allowing chemists to attach other molecules that can modulate the fluorescent properties or confer specificity for a biological target.

For example, studies on the closely related isomer 1-Iodo-2-naphthol have shown its use in synthesizing fluorescent probes for cellular imaging. The iodo group enables the coupling of other aromatic systems, effectively extending the probe's π-conjugation and shifting its fluorescence to longer wavelengths, which is desirable for bioimaging. rsc.orgresearchgate.net Similarly, related structures like 5-Iodo-naphthalene-1-sulfonyl chloride are used as reagents to attach the fluorescent iodo-naphthalene core to other molecules, such as proteins or other small-molecule ligands. fluorochem.co.uk These examples underscore the potential of the this compound scaffold as a foundational element for creating advanced fluorescent labeling agents for diverse bioimaging applications. atdbio.commdpi.com

Table 3: Example Photophysical Properties of Naphthalene-Based Fluorescent Probes

| Probe Type | Excitation (nm) | Emission (nm) | Target Analyte |

|---|---|---|---|

| Naphthalene Dialdehyde Probe (MNDA) nih.gov | 350 | ~450 | Glutathione (GSH) |

| Naphthalimide-based Probe thno.org | ~450 (Two-Photon: ~800) | ~530 | Peroxynitrite (ONOO⁻) |

This interactive table presents photophysical data for various fluorescent probes built upon the naphthalene core, illustrating the versatility of this scaffold in bioimaging research.

Precursors for Prodrug Strategies

Prodrugs are inactive or less active molecules that are converted into the active drug form within the body. This approach is often used to improve a drug's pharmacokinetic properties, such as absorption, distribution, and targeting. This compound serves as a valuable precursor for creating prodrugs, particularly through strategies involving palladium activation or enzymatic cleavage.

Palladium-Activated Prodrug Systems

The carbon-iodine (C-I) bond in this compound is a key feature for its use in palladium-activated systems. This bond can be selectively cleaved by a palladium catalyst, a process central to many bioorthogonal chemistries—reactions that can occur in living systems without interfering with native biochemical processes.

In a prodrug context, a therapeutic molecule can be "caged" or inactivated by attaching it to the this compound scaffold via a palladium-labile linker. For instance, a drug's active functional group, such as a phenol (B47542), could be protected with an allyl or propargyl group. acs.org These protecting groups are stable under normal physiological conditions but can be removed by a targeted palladium catalyst, releasing the active drug at a specific site. acs.org This strategy offers the potential for targeted drug delivery, where an inactive prodrug circulates harmlessly until it encounters a palladium catalyst delivered specifically to a diseased tissue, like a tumor, thereby minimizing systemic toxicity. acs.org

The reactivity of aryl iodides like this compound in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) is well-established, making it an ideal starting point for synthesizing these advanced prodrugs. researchgate.net

Table 1: Palladium-Catalyzed Reactions Relevant to this compound

| Reaction Type | Catalyst Example | Application in Prodrug Strategy |

|---|---|---|

| Allylation/Propargylation | Pd(PPh₃)₄ | Caging of the hydroxyl group with a Pd-cleavable moiety. acs.org |

| Heck Reaction | Pd(OAc)₂ | Linking the scaffold to other molecules to build a complex prodrug. researchgate.net |

| Suzuki Coupling | PdCl₂(dppf) | Formation of C-C bonds to attach targeting ligands or modify solubility. researchgate.net |

Enzyme-Activated Prodrug Concepts

Another major prodrug strategy involves masking a drug's active functional group with a promoiety that can be cleaved by specific enzymes, particularly those that are overexpressed in target tissues like tumors. humanjournals.com The hydroxyl group of this compound is an excellent candidate for this approach. It can be chemically modified to form esters or phosphates, which are common enzyme-labile groups. ijpsjournal.comresearchgate.net

For example, the hydroxyl group can be converted into a phosphate (B84403) ester. This modification can increase the water solubility of the compound and is readily cleaved by alkaline phosphatases, which are often abundant in the tumor microenvironment, to release the active naphthol-containing drug. ijpsjournal.comexo-ricerca.it Similarly, ester promoieties can be designed to be hydrolyzed by various esterases present in plasma or specific tissues. acs.org The choice of the ester group can be tuned to control the rate of hydrolysis and, consequently, the drug release profile. researchgate.net

This enzyme-activated strategy allows for selective drug release in target tissues, enhancing therapeutic efficacy while reducing off-target effects. humanjournals.com While direct examples of this compound in enzyme-activated prodrugs are not extensively documented, its structure is highly amenable to this widely used design concept.

Table 2: Potential Enzyme-Labile Promoieties for the Hydroxyl Group of this compound

| Promoiety | Linkage Type | Activating Enzyme Class | Potential Advantage |

|---|---|---|---|

| Phosphate | Phosphate Ester | Phosphatases | Increased water solubility. ijpsjournal.com |

| Acetate | Ester | Esterases | Simple and common promoiety. acs.org |

| Amino Acid | Ester/Amide | Peptidases/Esterases | Can target specific transporters. ijpsjournal.com |

Scaffold Derivatization for Pharmacophore Exploration

A pharmacophore is the specific three-dimensional arrangement of functional groups in a molecule that is responsible for its biological activity. The this compound structure serves as an excellent scaffold—a core molecular framework—that can be systematically modified to explore and optimize these interactions with a biological target. dntb.gov.uaresearchgate.net

The two functional groups, the iodine atom and the hydroxyl group, act as synthetic handles for derivatization. The iodine atom at the 5-position is particularly useful for introducing a wide variety of substituents via palladium-catalyzed cross-coupling reactions. cymitquimica.com This allows medicinal chemists to probe the binding pocket of a target protein, adding different chemical groups to see how they affect activity. For example, various aryl or heterocyclic groups can be attached at this position to explore hydrophobic or hydrogen-bonding interactions.

The hydroxyl group at the 2-position can be easily converted into ethers or esters, or used as a hydrogen bond donor to interact with the target. nih.govdergipark.org.tr By creating a library of derivatives with modifications at these two positions, researchers can build a detailed understanding of the structure-activity relationship (SAR) and refine the pharmacophore model for optimal potency and selectivity. researchgate.netresearchgate.net This systematic approach is fundamental to modern drug discovery and has been applied to naphthol derivatives in the search for new inhibitors of targets like the B-Raf(V600E) kinase, which is implicated in cancer. researchgate.netresearchgate.net

Table 3: Examples of Scaffold Derivatization Strategies for this compound

| Position | Functional Group | Reaction Type | Purpose in Pharmacophore Exploration |

|---|---|---|---|

| 5 | Iodine | Suzuki/Heck/Sonogashira Coupling | Introduce diverse substituents to probe binding pockets. researchgate.netresearchgate.net |

| 2 | Hydroxyl | Etherification/Esterification | Modify hydrogen bonding capacity and solubility. nih.gov |

| 2 | Hydroxyl | Claisen-Schmidt Condensation (after conversion to acetonaphthone) | Create chalcone (B49325) derivatives with potential biological activity. dergipark.org.tr |

Radiochemistry and Isotope Labeling Research with 5 Iodonaphthalen 2 Ol

Radiosynthesis of Imaging Agents

The core of utilizing 5-Iodonaphthalen-2-ol in nuclear medicine lies in the ability to incorporate a radioactive isotope into its structure. The presence of a stable iodine atom makes it a prime candidate for radioiodination.

Introduction of Radioiodine Isotopes (e.g., ¹²³I, ¹²⁴I, ¹²⁵I, ¹³¹I)

The carbon-iodine bond in this compound allows for the introduction of various radioiodine isotopes, each with distinct properties suitable for different applications. The choice of isotope depends on the desired imaging modality (SPECT or PET) and whether the application is diagnostic or therapeutic. nih.gov

¹²³I (Iodine-123): A gamma emitter (159 keV) with a half-life of 13.2 hours, making it ideal for Single Photon Emission Computed Tomography (SPECT) imaging. Its energy is well-suited for standard gamma cameras, providing good image quality.

¹²⁴I (Iodine-124): A positron emitter (β+) with a longer half-life of 4.2 days. This allows for imaging with Positron Emission Tomography (PET) over several days, which can be advantageous for studying slow biological processes. nih.gov

¹²⁵I (Iodine-125): Emits low-energy gamma rays and Auger electrons with a half-life of 59.4 days. While not typically used for in vivo imaging due to the low energy of its photons, it is widely used in in vitro assays and for preclinical biodistribution studies in animal models. nih.gov

¹³¹I (Iodine-131): Emits both beta particles and gamma rays (364 keV) with a half-life of 8 days. This dual emission makes it suitable for both imaging (SPECT) and therapeutic applications (theranostics), where the beta particles deliver a cytotoxic dose to target tissues. nih.gov

The introduction of these radioisotopes can be achieved through several methods. Electrophilic radioiodination is a common approach where an oxidizing agent is used to generate an electrophilic form of radioiodine that then substitutes onto an activated aromatic ring. mdpi.com For a molecule like this compound, the phenol (B47542) group activates the naphthalene (B1677914) ring, potentially directing the radioiodine to ortho and para positions. Common oxidizing agents for this purpose include Iodogen and chloramine-T. mdpi.com

Another powerful method is isotope exchange, where the stable ¹²⁷I atom in this compound is swapped with a radioactive isotope. annualreviews.orgacs.org This reaction is often facilitated by heat or catalysts.

Table 1: Properties of Medically Relevant Radioiodine Isotopes

| Isotope | Half-life | Decay Mode | Primary Emissions (Energy) | Primary Application |

|---|---|---|---|---|

| ¹²³I | 13.2 hours | Electron Capture | Gamma (159 keV) | SPECT Imaging |

| ¹²⁴I | 4.2 days | Positron Emission (β+) | Positrons, Gamma (603 keV) | PET Imaging |

| ¹²⁵I | 59.4 days | Electron Capture | Gamma (35 keV), Auger Electrons | In vitro assays, Preclinical research |

| ¹³¹I | 8.0 days | Beta Minus (β-) | Beta particles, Gamma (364 keV) | SPECT Imaging, Therapy |

Precursor Design for Positron Emission Tomography (PET) Tracers

The development of PET tracers is a critical area of molecular imaging. d-nb.info While direct radioiodination with ¹²⁴I is possible, the naphthalene core of this compound also serves as a foundational structure for designing precursors for other PET isotopes, most notably ¹⁸F (Fluorine-18). The general strategy involves modifying the this compound molecule to include a leaving group that can be readily displaced by [¹⁸F]fluoride.

Naphthalene-based compounds have been investigated as PET tracers for neurodegenerative diseases, such as Alzheimer's disease, for imaging tau pathology. nih.gov For instance, derivatives of 2-(1-(6-((2-[¹⁸F]fluoroethyl)(methyl)amino)naphthalen-2-yl)ethylidene)malononitrile have been developed for this purpose. nih.gov This highlights the utility of the naphthalene scaffold in creating brain-penetrant imaging agents.

A hypothetical design for a PET tracer precursor based on this compound could involve alkylating the hydroxyl group with a chain containing a suitable leaving group, such as a tosylate or mesylate. This would create a molecule primed for late-stage radiofluorination.

Table 2: Hypothetical PET Precursor Design from this compound

| Precursor Structure | Radiolabeling Reaction | Target PET Tracer |

|---|

Strategies for Late-Stage Radiolabeling of Derivatives

Late-stage radiolabeling is a crucial strategy in the development of radiopharmaceuticals. It involves introducing the radioisotope in the final steps of the synthesis. This approach is particularly important for short-lived isotopes like ¹⁸F (t½ ≈ 110 min) and ¹¹C (t½ ≈ 20 min), as it minimizes the time between production of the radionuclide and the administration of the radiotracer.

For derivatives of this compound, the iodine atom itself can be a site for late-stage functionalization. Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille reactions, could be employed to attach complex prosthetic groups that carry the radioisotope. For example, a pre-radiolabeled boronic ester could be coupled to the iodo-naphthalene core.

Alternatively, the phenolic hydroxyl group offers a reactive handle for late-stage modifications. It can be etherified with a small, pre-labeled alkyl halide. This strategy is common for introducing [¹⁸F]fluoroethyl or [¹¹C]methyl groups. nih.gov The development of novel PARP-1 inhibitors for PET imaging has utilized a strategy of modifying a core structure with a linker to allow for late-stage radiolabeling on an aromatic unit. gla.ac.uk This principle could be applied to derivatives of this compound to create novel imaging agents.

Methodologies for Isotope Exchange and Kinetic Studies

Isotope exchange reactions are a fundamental tool in radiochemistry. annualreviews.org For this compound, this would typically involve the exchange of the stable ¹²⁷I with a radioisotope of iodine (e.g., ¹²⁵I or ¹³¹I). The kinetics of this exchange can provide valuable insights into the reactivity of the C-I bond and the mechanism of the exchange process.

Studies on the kinetics of iodine exchange with aromatic iodides have been conducted, revealing information about the rate-determining steps and the influence of catalysts. acs.org For example, the exchange between aryl iodides and alkali metal iodides has been shown to be catalyzed by materials like activated charcoal. annualreviews.org The rate of exchange is typically monitored by measuring the incorporation of the radioisotope into the organic molecule over time.

Kinetic isotope effects (KIEs) can also be a powerful tool to elucidate reaction mechanisms. nih.govwikipedia.org By comparing the reaction rates of molecules with different isotopes at a specific position, detailed information about the transition state of the reaction can be obtained. For the Suzuki-Miyaura reaction involving aryl iodides, KIE studies have suggested that for some systems, the binding of the iodoarene to the palladium catalyst can be the first irreversible step, preceding the oxidative addition. nih.gov Such studies on derivatives of this compound could help in optimizing conditions for radio-metal-catalyzed coupling reactions.

The kinetics of hydrogen isotope exchange can also be studied, for instance, by replacing the hydrogen of the hydroxyl group with deuterium (B1214612) or tritium (B154650) to investigate its lability and involvement in binding or other reactions. annualreviews.org

Preclinical Evaluation of Radiotracers for Imaging Applications

In Vitro Evaluation:

Affinity and Selectivity: The binding affinity (typically expressed as Ki or IC50) of the radiotracer to its intended biological target (e.g., a receptor or enzyme) is determined using cell-based or tissue homogenate assays. Selectivity is assessed by testing its binding to other related and unrelated targets.

Lipophilicity: The octanol-water partition coefficient (LogP or LogD) is measured to predict the tracer's ability to cross cell membranes and the blood-brain barrier.

Stability: The radiotracer's stability is evaluated in saline, human serum, and plasma to ensure it does not rapidly degrade before reaching its target. nih.gov

In Vivo Evaluation:

Biodistribution: The radiolabeled compound is administered to animal models (usually rodents), and the distribution of radioactivity in various organs and tissues is measured at different time points. nih.gov This provides information on target uptake, clearance pathways, and non-target accumulation.

PET/SPECT Imaging: Small animal PET or SPECT scanners are used to visualize the distribution of the radiotracer in vivo. These studies can confirm target engagement by performing blocking studies, where a high dose of a non-radiolabeled competitor is co-administered to block specific binding. nih.gov

Metabolite Analysis: Blood and tissue samples are analyzed to determine the extent of metabolism of the radiotracer. A high proportion of the parent compound is generally desirable for clean imaging signals. nih.gov

Dosimetry: Based on the biodistribution data, the radiation absorbed dose to various organs is calculated to estimate the potential radiation risk to humans. nih.gov

The development of radiolabeled derivatives from scaffolds like this compound for preclinical evaluation is an active area of research for various diseases. researchgate.netsrsweb.orgnih.gov

Future Research Directions and Unexplored Avenues for 5 Iodonaphthalen 2 Ol

Novel Synthetic Methodologies for Enhanced Selectivity and Efficiency